
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound, with its unique structural features, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification through distillation or crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Shares the core structure but lacks the ethyl and dimethyl substitutions.
2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but with different substitution patterns.
Uniqueness: 2-Ethyl-2,3-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92680-97-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-ethyl-2,3-dimethyl-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(3)8(2)9-6-5-7-10(13)11(9)14-12/h5-8,13H,4H2,1-3H3 |
InChI Key |
ALBYTTBPLLWCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C2=C(O1)C(=CC=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
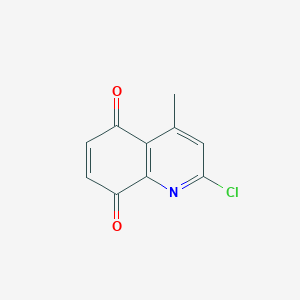
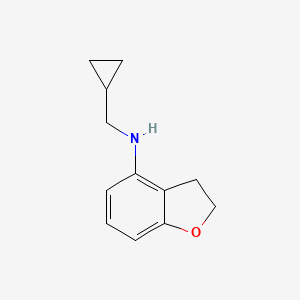
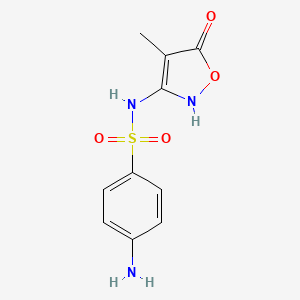
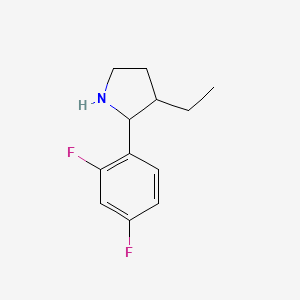
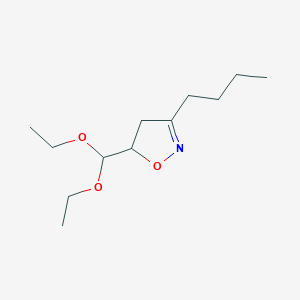
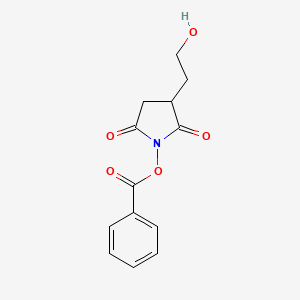
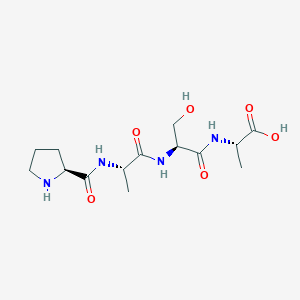
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
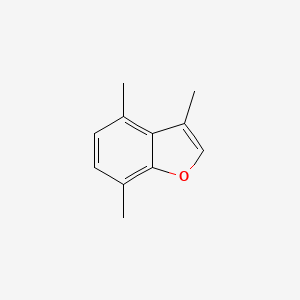
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
